

Solubility Profile of 3-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxyphenylboronic acid
pinacol ester

Cat. No.: B1333623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **3-Hydroxyphenylboronic acid pinacol ester** (also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) in common laboratory solvents. Understanding the solubility of this reagent is critical for its effective use in a variety of applications, including organic synthesis, drug discovery, and materials science. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for **3-Hydroxyphenylboronic acid pinacol ester** in a wide range of common organic solvents is not extensively available in published literature. However, based on product specifications from suppliers and general knowledge of similar boronic esters, a partial solubility profile can be compiled.

It is important to note that boronic acid pinacol esters generally exhibit improved solubility in organic solvents compared to their corresponding free boronic acids.^{[1][2]} The solubility of the unsubstituted phenylboronic acid pinacol ester has been determined in several solvents, and while not identical, it can provide a qualitative indication of expected solubility for the 3-hydroxy substituted analogue.^{[1][3]}

The following table summarizes the available quantitative and qualitative solubility data for **3-Hydroxyphenylboronic acid pinacol ester**. Researchers are encouraged to determine the solubility in their specific solvent system of interest using the experimental protocol outlined below.

Solvent	Chemical Formula	Molar Mass (g/mol)	Boiling Point (°C)	Available Solubility Data for 3-Hydroxyphenylboronic Acid Pinacol Ester
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	189	≥ 100 mg/mL (454.40 mM) ^[4]
Methanol (MeOH)	CH ₄ O	32.04	64.7	Soluble (qualitative) for similar compounds ^[5]
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	39.6	Soluble (qualitative) for similar compounds ^[6]
Chloroform	CHCl ₃	119.38	61.2	Soluble (qualitative) for similar compounds ^[6]
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	77.1	Soluble (qualitative) for similar compounds ^[6]
Diethyl Ether	C ₄ H ₁₀ O	74.12	34.6	Soluble (qualitative) for similar compounds ^[6]

Experimental Protocol for Solubility Determination

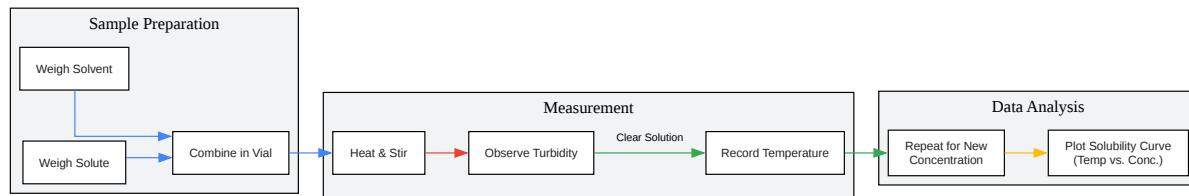
A reliable and widely used method for determining the solubility of crystalline organic compounds like boronic esters in various solvents is the dynamic (or synthetic) method.[\[1\]](#)[\[7\]](#) This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A biphasic mixture of the solute (**3-Hydroxyphenylboronic acid pinacol ester**) and the chosen solvent is prepared with a precisely known composition. The mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be generated.

Materials and Equipment

- **3-Hydroxyphenylboronic acid pinacol ester** (analytical grade)
- High-purity organic solvents
- Sealed glass vials or test tubes
- Magnetic stirrer and stir bars
- Controlled temperature bath (e.g., oil bath or heating block)
- Calibrated digital thermometer (accuracy ± 0.1 °C)
- Analytical balance (accuracy ± 0.1 mg)
- Luminance probe or laser light source and detector (for automated turbidity detection, optional)


Procedure

- Sample Preparation:

- Accurately weigh a specific amount of **3-Hydroxyphenylboronic acid pinacol ester** and the desired solvent into a sealable glass vial.
- The total mole fraction of the solute should be precisely known.
- Add a small magnetic stir bar to the vial.
- Heating and Observation:
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in the controlled temperature bath and begin stirring vigorously to ensure a uniform suspension.
 - Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 °C/min) to ensure the system remains close to thermal equilibrium.
 - Carefully observe the mixture for the disappearance of turbidity. The point at which the solution becomes completely clear and free of solid particles is the solid-liquid equilibrium point.
 - Record the temperature at this point.
- Data Analysis:
 - Repeat the measurement for several different mole fractions of the solute in the solvent.
 - Plot the equilibrium temperature (T) as a function of the mole fraction (x) of the solute to construct the solubility curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the dynamic method for determining the solubility of **3-Hydroxyphenylboronic acid pinacol ester**.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for dynamic solubility determination.

This guide provides a foundational understanding of the solubility of **3-Hydroxyphenylboronic acid pinacol ester**. For critical applications, it is strongly recommended that researchers experimentally verify the solubility in their specific solvent systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 3-Hydroxyphenylboronic acid pinacol ester 97 214360-76-6 [sigmaaldrich.com]
- 5. 3-Hydroxyphenylboronic acid pinacol ester 97 214360-76-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [Solubility Profile of 3-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333623#solubility-of-3-hydroxyphenylboronic-acid-pinacol-ester-in-common-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com